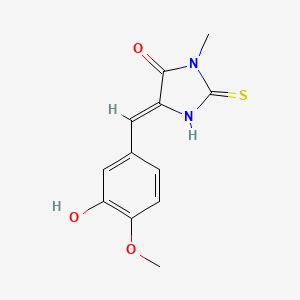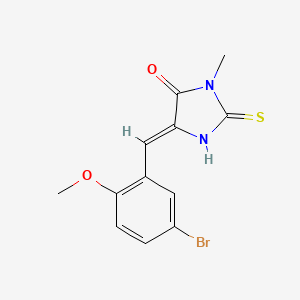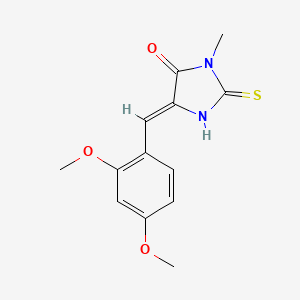
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized in 1979 by a group of scientists led by T. Higashino and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The exact mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to exert its anti-cancer effects through multiple pathways. One proposed mechanism is through the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antioxidant activity, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potent anti-cancer activity, making it a valuable tool for cancer research. However, 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments. Additionally, the synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and its potential applications in the treatment of other diseases beyond cancer.
Métodos De Síntesis
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a series of chemical reactions starting with the condensation of 3-hydroxy-4-methoxybenzaldehyde and thiosemicarbazide. The resulting product is then subjected to a cyclization reaction to form the imidazolidinone ring. The final step involves the addition of a methyl group to the imidazolidinone ring, resulting in the formation of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone.
Aplicaciones Científicas De Investigación
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its use as an anti-cancer agent. Studies have shown that 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer cells. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(16)8(13-12(14)18)5-7-3-4-10(17-2)9(15)6-7/h3-6,15H,1-2H3,(H,13,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXTPHXEONUCT-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)



![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
